molecular formula C7H4F2O3 B067316 3,4-Difluoro-2-hydroxybenzoic acid CAS No. 189283-51-0

3,4-Difluoro-2-hydroxybenzoic acid

Cat. No.: B067316
CAS No.: 189283-51-0
M. Wt: 174.1 g/mol
InChI Key: GWOOBUWKTOCYKY-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-hydroxybenzoic acid: is an organic compound with the molecular formula C7H4F2O3 It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a hydroxyl group is present at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-hydroxybenzoic acid typically involves the fluorination of 2-hydroxybenzoic acid (salicylic acid). One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained between 0°C to room temperature to ensure selective fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The process may include steps like nitration, reduction, diazotization, and subsequent fluorination. The reaction conditions are optimized to achieve high yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in anhydrous conditions.

    Reduction: Reducing agents like LiAlH4 in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3,4-difluoro-2-methoxybenzoic acid.

    Esterification: Esters like methyl 3,4-difluoro-2-hydroxybenzoate.

    Reduction: 3,4-Difluoro-2-hydroxybenzyl alcohol.

Scientific Research Applications

3,4-Difluoro-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms, which can enhance binding affinity.

    Medicine: Explored for its potential use in drug development, particularly in designing anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-hydroxybenzoic acid in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways. The hydroxyl group at the 2 position also plays a crucial role in binding interactions.

Comparison with Similar Compounds

  • 2,3-Difluoro-4-hydroxybenzoic acid
  • 3,5-Difluoro-2-hydroxybenzoic acid
  • 3-Fluoro-2-hydroxybenzoic acid

Comparison:

  • 2,3-Difluoro-4-hydroxybenzoic acid: Similar in structure but with fluorine atoms at different positions, leading to different chemical reactivity and biological activity.
  • 3,5-Difluoro-2-hydroxybenzoic acid: Fluorine atoms at the 3 and 5 positions, which may affect its steric and electronic properties compared to 3,4-Difluoro-2-hydroxybenzoic acid.
  • 3-Fluoro-2-hydroxybenzoic acid: Contains only one fluorine atom, resulting in different physicochemical properties and potentially different applications.

This compound stands out due to its specific substitution pattern, which can impart unique properties and make it suitable for specialized applications in various fields.

Properties

IUPAC Name

3,4-difluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOOBUWKTOCYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374262
Record name 3,4-difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189283-51-0
Record name 3,4-difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 189283-51-0
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Synthesis routes and methods

Procedure details

1.76 g (0.01 mole) of 2,3,4-trifluorobenzoic acid, 1.62 g (0.04 mole) of powdery 99% sodium hydroxide and 20 ml of 1,3-dimethyl-2-imidazolidinone were fed into a 100-ml four-necked flask provided with a thermometer, a stirrer and a reflux condenser. The mixture was stirred at 150° C. for 2 hours to give rise to a reaction. After the completion of the reaction, part of 1,3-dimethyl-2-imidazolidinone was recovered. The resulting reaction mixture was diluted with 500 ml of water and then subjected to precipitation with a 10% aqueous hydrochloric acid solution. The resulting material was cooled in an ice bath. The resulting crystals were collected by filtration, washed with water, and dried to obtain 1.66 g of 3,4-difluorosalicylic acid. The isolated yield was 95.1% relative to the 2,3,4-trifluorobenzoic acid used.
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